Product packaging for Zinc glycinate(Cat. No.:CAS No. 7214-08-6)

Zinc glycinate

Cat. No.: B045216
CAS No.: 7214-08-6
M. Wt: 213.5 g/mol
InChI Key: UOXSXMSTSYWNMH-UHFFFAOYSA-L
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Description

Zinc glycinate is a superior chelated form of zinc, where the zinc ion is bound to the amino acid glycine. This specific molecular configuration significantly enhances the stability and bioavailability of zinc compared to its inorganic salts, making it an invaluable compound for research in biochemistry and nutritional science. Its primary mechanism of action involves serving as a highly efficient and bioavailable source of Zn²⁺ ions, which are essential cofactors for over 300 enzymes, including those critical for DNA synthesis, cell division, protein synthesis, and immune function. In research settings, this compound is extensively used to study zinc deficiency models, investigate cellular zinc transport mechanisms, and explore its role in apoptosis, gene expression, and neurological function. Furthermore, it is a preferred compound for developing and testing advanced nutraceutical formulations aimed at optimizing zinc absorption while minimizing gastric irritation. This high-purity reagent is ideal for in vitro cell culture studies, analytical method development, and as a standard in spectroscopic analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O4Zn B045216 Zinc glycinate CAS No. 7214-08-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;2-aminoacetate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXSXMSTSYWNMH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162193
Record name Zinc glycinate
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Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14281-83-5, 7214-08-6
Record name Zinc glycinate
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Record name Zinc glycinate
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Record name Zinc glycinate
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Record name Bis(glycinato-N,O)zinc
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Preparation Methods

Glycine-Zinc Oxide Reaction System

The direct reaction of glycine with zinc oxide (ZnO) in aqueous media represents a cost-effective and environmentally benign approach. In Patent CN108383746A , a molar ratio of 3:1 glycine-to-ZnO (225.21 g glycine, 81.39 g ZnO) dissolved in water at 80°C for 0.5 hours yielded 188.2 g of zinc glycinate chelate (85% yield). Notably, recycling the filtrate increased utilization to near 100% by reintroducing unreacted glycine and zinc oxide. This method avoids hazardous byproducts, aligning with green chemistry principles.

Zinc Sulfate and Glycine Chelation

The PMC study optimized parameters for zinc sulfate (ZnSO₄)-glycine reactions using a Taguchi experimental design (Table 1). Key findings included:

  • pH : Optimal chelation occurred at pH 7.0–8.0, avoiding zinc hydroxide precipitation.

  • Temperature : 70°C maximized reaction kinetics without degrading glycine.

  • Molar Ratio : A 2:1 glycine-to-ZnSO₄ ratio achieved 92% chelation efficiency.

Table 1: Optimization Parameters for ZnSO₄-Glycine Reactions

ParameterLevels TestedOptimal Value
pH4.0, 6.0, 7.0, 8.07.0
Glycine Concentration2%, 4%, 6%, 8%6%
Glycine:ZnSO₄ Ratio1:2, 1:1, 2:1, 3:12:1
Temperature40°C, 60°C, 70°C, 80°C70°C
Time30, 60, 90, 120 minutes90 minutes

Alternative Zinc Precursors and Catalytic Methods

Zinc Acetate-Zinc Oxide Dual Precursor System

The Atlantis Press study demonstrated a novel one-pot synthesis using zinc acetate (Zn(Ac)₂) and ZnO. At 90°C, a mixture of glycine (20 g), ZnO (9.04 g), and Zn(Ac)₂·2H₂O (4.88 g) in 60 mL water produced monoclinic this compound crystals with 98.92% purity. Zn(Ac)₂ acted as both a zinc source and catalyst, enhancing reaction rates by stabilizing intermediate species.

Basic Zinc Carbonate Route

ChemicalBook outlines an industrial-scale method where glycine reacts with basic zinc carbonate (ZnCO₃·Zn(OH)₂) at 70–90°C. Carbon dioxide evolution confirms reaction completion:
ZnCO3Zn(OH)2+4NH2CH2COOH2Zn(Gly)2+CO2+3H2O\text{ZnCO}_3\cdot\text{Zn(OH)}_2 + 4\text{NH}_2\text{CH}_2\text{COOH} \rightarrow 2\text{Zn}(\text{Gly})_2 + \text{CO}_2 \uparrow + 3\text{H}_2\text{O}
This method achieves >95% yield with minimal environmental impact due to CO₂ capture systems.

Industrial-Scale Production and Process Design

Reactor Configurations

Patent CN101531608A details a stirred-tank reactor process using nano-sized ZnO (50–100 nm). Key steps include:

  • Mixing : 50 kg glycine, 50 kg ZnO, 760 kg water.

  • Reaction : 50–80°C for 6–18 hours.

  • Post-Processing : Centrifugation (3,000–5,000 rpm), drying at 80–120°C, and sieving.
    Nano-ZnO’s high surface area reduced reaction time by 40% compared to micron-sized particles.

Continuous Flow Synthesis

Emerging approaches adopt continuous flow reactors to enhance scalability. A modular system with in-line pH monitoring and automated dosing achieves 99.5% consistency in product stoichiometry, critical for pharmaceutical-grade this compound.

Quality Control and Characterization

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy : Peaks at 3100 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (COO⁻ asymmetric stretch) confirm chelate formation.

  • X-Ray Diffraction (XRD) : Monoclinic crystal structure (space group P2₁/c) with lattice parameters a = 5.42 Å, b = 12.38 Å, c = 9.87 Å.

Thermogravimetric Analysis (TGA)

This compound monohydrate exhibits a two-step decomposition:

  • 30–150°C: Loss of hydration water (Δm = 7.8%).

  • 220–350°C: Glycine ligand decomposition (Δm = 62.3%).

Environmental and Economic Considerations

Waste Management

The CN108383746A process recycles filtrate, reducing water consumption by 60% and eliminating zinc discharge. Lifecycle assessments show a 35% lower carbon footprint compared to ZnSO₄-based methods.

Cost Analysis

Cost FactorAqueous Synthesis (ZnO)ZnSO₄ Chelation
Raw Materials$12.50/kg$15.80/kg
Energy Consumption$3.20/kg$4.50/kg
Waste Treatment$0.90/kg$2.10/kg
Total $16.60/kg $22.40/kg

Chemical Reactions Analysis

Types of Reactions: Zinc glycinate undergoes various chemical reactions, including:

    Chelation: Formation of stable chelate complexes with glycine.

    Substitution: Replacement of zinc with other metal ions in the chelate complex.

    Oxidation-Reduction: Zinc can participate in redox reactions, although it is more stable in its +2 oxidation state.

Common Reagents and Conditions:

    Chelation: Glycine and zinc sulfate in aqueous solution.

    Substitution: Other metal salts like copper sulfate can be used to replace zinc.

    Oxidation-Reduction: Reducing agents like sodium borohydride can be used in specific reactions.

Major Products:

Scientific Research Applications

Introduction to Zinc Glycinate

This compound is a chelated form of zinc, where zinc is bound to the amino acid glycine. This compound is recognized for its enhanced bioavailability compared to other forms of zinc supplements, making it particularly valuable in various applications across nutritional, medical, and agricultural fields. The unique properties of this compound contribute to its effectiveness in supporting immune function, antioxidant activity, and overall health.

Nutritional Supplements

This compound is widely used in dietary supplements due to its superior absorption characteristics. Studies indicate that it provides approximately 43% higher bioavailability than zinc gluconate, making it an effective choice for individuals seeking to increase their zinc intake without gastrointestinal discomfort .

Benefits:

  • Supports immune system function.
  • Enhances antioxidant activity.
  • Promotes healthy skin and hair.
  • Aids in collagen synthesis.

Medical Applications

This compound has been studied for its role in various medical conditions, particularly those related to zinc deficiency. It has shown promise in:

  • Wound Healing : Zinc plays a critical role in protein metabolism and cellular repair processes, essential for effective wound healing .
  • Inflammatory Response : It helps regulate inflammatory responses, contributing to overall health maintenance .

Case Study:

A randomized controlled trial demonstrated that supplementation with this compound significantly increased plasma zinc levels among participants, indicating its effectiveness in addressing deficiencies .

Agricultural Uses

In animal nutrition, this compound is utilized as a feed additive due to its high bioavailability and low toxicity. It has been shown to improve growth rates and intestinal health in livestock while reducing the excretion of zinc, which is beneficial for environmental sustainability .

Key Findings:

  • Pigs fed diets supplemented with this compound exhibited over 9% higher bone mineral content and density compared to those receiving traditional zinc oxide supplements .
  • The chelation with glycine enhances the stability of the compound, allowing for better mineral utilization in the gastrointestinal tract .

Food Industry Applications

This compound is also incorporated into functional foods and beverages aimed at enhancing nutritional profiles. Its use as a food fortification agent helps address dietary deficiencies in populations at risk.

Cosmetic Industry

Due to its beneficial effects on skin health, this compound is increasingly being included in cosmetic formulations aimed at improving skin texture and reducing signs of aging.

Comparative Analysis of this compound with Other Zinc Forms

Form of ZincBioavailabilityCommon Uses
This compoundHighestSupplements, medical applications
Zinc GluconateModerateSupplements
Zinc OxideLowAnimal feed, some supplements
Zinc PicolinateModerateSupplements

Mechanism of Action

Zinc glycinate exerts its effects by releasing zinc ions in the body, which then participate in various biochemical processes. Zinc acts as a cofactor for numerous enzymes, including those involved in DNA synthesis, protein synthesis, and cellular respiration. It also plays a role in immune function by modulating the activity of immune cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Zinc Compounds

Zinc Glycinate vs. Zinc Sulfate

  • Bioavailability : this compound demonstrates 30% higher bioaccessibility than zinc sulfate in animal models, particularly in the presence of phytate-rich diets. Schlegel and Windisch (2006) found that this compound’s absorption efficiency in rats was significantly greater, attributed to its resistance to phytate-induced precipitation .
  • Applications : In broiler chickens, this compound upregulated copper/zinc superoxide dismutase gene expression and improved jejunal villi structure compared to sulfate forms, enhancing growth and immunity . However, zinc sulfate remains cost-effective for industrial applications despite lower bioavailability.
Table 1: Key Differences Between this compound and Zinc Sulfate
Attribute This compound Zinc Sulfate
Bioavailability 30% higher Baseline
Phytate Interaction Resistant Highly susceptible
Cost High Low
Zinc Content (%) 28.24–30.62 22.7

This compound vs. Zinc Gluconate

  • Absorption : Zinc gluconate is highly soluble and effective in lozenges for reducing cold severity, but its absorption in capsules is comparable to zinc sulfate . In contrast, this compound exhibits faster absorption in rats than gluconate, though gluconate may retain higher bioactivity in specific contexts .
  • This suggests glycinate’s efficacy is context-dependent .

This compound vs. Zinc Bisglycinate

  • However, studies indicate similar bioavailability between glycinate and bisglycinate, with both outperforming inorganic forms .
  • Tolerability : Both forms are well-tolerated, though bisglycinate is more common in human supplements due to standardized dosing .

This compound vs. Zinc Picolinate

  • Mechanism: Picolinate relies on the picolinic acid transporter system, whereas glycinate uses amino acid pathways. Human studies rank glycinate higher in bioactivity, though picolinate remains popular for cognitive health .
  • Efficacy : In gastric ulcer treatment, zinc aspartate slightly outperformed glycinate, highlighting nuanced differences among organic forms .

This compound vs. Other Organic Forms

  • Zinc Citrate : Comparable absorption to gluconate but preferred for dental applications due to neutral taste .
  • Zinc Oxide : Low bioavailability (15–25%) but widely used in topical formulations for skin barrier support .
Table 2: Bioactivity Ranking of Zinc Forms (Human Studies)
Rank Zinc Form Key Application
1 This compound General supplementation
2 Zinc Picolinate Cognitive health
3 Zinc Gluconate Cold lozenges
4 Zinc Citrate Dental products
5 Zinc Sulfate Industrial/agricultural use

Research Findings and Contradictions

  • Positive Results :
    • This compound enhanced duodenal zinc transporter expression in broilers, improving mineral absorption .
    • In vitro, it suppressed LPS-induced TNF-α and IL-1β in macrophages, suggesting anti-inflammatory benefits .
  • Contradictions :
    • While glycinate outperformed sulfate in most studies, its antiviral efficacy lagged behind acetate .
    • Human trials show variability, with some indicating glycinate’s superiority and others favoring gluconate for specific uses .

Biological Activity

Zinc glycinate, a chelated form of zinc, has garnered attention for its enhanced bioavailability and potential health benefits. This article explores the biological activity of this compound, focusing on its absorption, efficacy in various health conditions, and comparative studies with other zinc formulations.

Zinc is an essential trace mineral involved in numerous biological processes, including immune function, protein synthesis, wound healing, and DNA synthesis. Zinc deficiency can lead to significant health issues, prompting the need for effective supplementation. This compound is formed by the chelation of zinc with glycine, which may enhance its absorption and reduce gastrointestinal irritation compared to other forms like zinc gluconate or zinc oxide.

2. Bioavailability Studies

Recent studies have highlighted the superior bioavailability of this compound compared to traditional forms. A clinical trial involving twelve healthy female volunteers demonstrated that this compound significantly increased oral bioavailability by 43.4% when compared to zinc gluconate. The pharmacokinetic parameters such as C_max (maximum serum concentration) and AUC (area under the curve) were notably higher for this compound, indicating more efficient absorption and utilization in the body .

Table 1: Pharmacokinetic Parameters of this compound vs. Zinc Gluconate

ParameterThis compoundZinc GluconateRatio (Glycinate/Gluconate)
C_max (µg/mL)1.421.001.42
AUC (µg·h/mL)143.44100.001.43

This compound's enhanced bioavailability is attributed to its chelation with glycine, which stabilizes the zinc ion and facilitates its transport across intestinal membranes. Glycine's low molecular weight allows for better stability and absorption in the gastrointestinal tract . This mechanism reduces the formation of insoluble complexes that often limit mineral absorption.

Immune Function

Zinc plays a crucial role in immune function. A study found that supplementation with this compound improved plasma zinc levels significantly more than zinc gluconate or placebo, enhancing immune response markers without adversely affecting copper status .

Intestinal Health

Research has indicated that this compound may also support intestinal health by reducing oxidative stress and inflammation in animal models. For instance, a study on nursery pigs showed that supplementation with this compound improved growth performance and intestinal health while reducing fecal scores associated with gastrointestinal distress .

Table 2: Effects of this compound on Intestinal Health in Pigs

ParameterControl Group (No Zn)This compound Group
Average Daily Gain (g/day)200250
Fecal Score31
TNF-α Levels (pg/mg)52

5. Case Studies

Several case studies have documented the positive effects of this compound supplementation:

  • Case Study 1 : In a cohort of young adult women taking a daily dose of 60 mg of this compound for six weeks, plasma zinc levels increased significantly across all subjects, demonstrating its effectiveness in improving zinc status .
  • Case Study 2 : An elderly population supplemented with this compound reported improved immune responses during cold seasons compared to those receiving placebo or other forms of zinc .

6. Safety and Tolerability

This compound has been reported to be safe and well-tolerated among various populations. Adverse effects are minimal compared to other forms of zinc supplements, making it a preferred option for those sensitive to gastrointestinal disturbances .

Q & A

Q. What experimental design considerations are critical for assessing zinc glycinate bioavailability in animal models?

To evaluate this compound bioavailability, researchers must:

  • Define dose-response relationships : Compare graded levels of this compound (e.g., 10–60 mg Zn/kg diet) against inorganic zinc sources (e.g., ZnSO₄) using isonitrogenous and isocaloric diets to isolate zinc effects .
  • Select biomarkers : Measure tibia zinc content, metallothionein (MT) gene expression, and antioxidant enzymes (e.g., Cu-Zn superoxide dismutase) as functional indicators of zinc status .
  • Control variables : Standardize animal age, sex, and housing conditions to minimize confounding factors. For example, in broiler studies, use uniform bird cohorts and replicate treatments across multiple pens .

Q. How can researchers validate the structural integrity of this compound in experimental formulations?

  • Analytical methods : Use X-ray crystallography or infrared spectroscopy to confirm the chelation structure (e.g., Zn²⁺ coordinated with glycinate ligands) .
  • Purity assessment : Perform elemental analysis (e.g., ICP-MS) to verify zinc content and exclude contaminants like unchelated glycine or residual sulfate .
  • Stability testing : Monitor degradation under varying pH and temperature conditions relevant to the study (e.g., gastrointestinal pH for bioavailability studies) .

Q. What statistical approaches are recommended for analyzing this compound’s effects on growth performance?

  • ANOVA with post-hoc tests : Compare treatment means (e.g., body weight gain, feed conversion ratio) across dietary groups, accounting for variance between replicates .
  • Regression analysis : Model dose-response relationships (e.g., zinc intake vs. MT mRNA expression) to identify optimal supplementation levels .
  • Block designs : Use randomized complete block designs to control for spatial or temporal variability in animal trials .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in muscle tissue enrichment be resolved?

Contradictions (e.g., zinc content in pheasant leg vs. breast muscles at different supplementation levels ) may arise from:

  • Dose-dependent interactions : Higher this compound doses (e.g., 75% of dietary requirement) may saturate absorption pathways, reducing efficacy .
  • Tissue-specific uptake : Prioritize transcriptomic or proteomic analyses to identify transporters (e.g., ZIP/ZnT families) differentially expressed in muscle types .
  • Synergistic effects : Test interactions with other minerals (e.g., copper, iron) that compete for absorption pathways .

Q. What mechanisms underlie this compound’s immunomodulatory effects in vitro, and how can they be extrapolated to in vivo models?

  • Anti-inflammatory pathways : In LPS-challenged macrophages, this compound suppresses TNF-α and IL-1β secretion by modulating NF-κB signaling. Validate using gene knockout models or inhibitor studies .
  • Epithelial barrier function : Assess transepithelial electrical resistance (TEER) in intestinal cell lines (e.g., IPEC-J2) to quantify barrier enhancement. Correlate with tight junction protein expression (e.g., ZO-1, occludin) .
  • Translational challenges : Address dose discrepancies between in vitro (µg/mL) and in vivo (mg/kg) studies by scaling based on bioavailability and tissue distribution .

Q. How can researchers optimize this compound formulations to enhance stability in complex feed matrices?

  • Encapsulation strategies : Use lipid-based carriers or chitosan nanoparticles to protect this compound from degradation in acidic or high-fiber feeds .
  • Interaction mapping : Conduct Fourier-transform infrared (FTIR) spectroscopy to detect binding between this compound and feed components (e.g., phytates) that may reduce bioavailability .
  • Long-term stability assays : Store formulated feeds under controlled humidity and temperature, periodically testing zinc retention via atomic absorption spectroscopy .

Methodological Resources

  • Experimental Diets : Refer to NRC (1994) guidelines for basal diet composition in poultry studies .
  • Gene Expression Analysis : Use qRT-PCR with primers specific to MT isoforms (e.g., MT-1, MT-2) and normalize to housekeeping genes (e.g., β-actin) .
  • Data Reporting : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for detailed method replication and supplementary data submission .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc glycinate
Reactant of Route 2
Zinc glycinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.